Verruculogen

Descripción general

Descripción

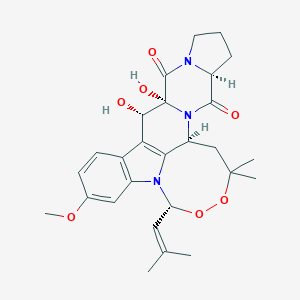

Verruculogen es una micotoxina producida por ciertas cepas de Aspergillus, perteneciente a una clase de 2,5-diketopiperazinas de origen natural . Es un análogo anulado de cyclo(L-triptófano-L-prolina), que forma parte de la clase más abundante y estructuralmente diversa de productos naturales de 2,5-diketopiperazina de triptófano-prolina . This compound es conocido por sus propiedades neurotóxicas, causando temblores en ratones y actuando como un potente bloqueador de los canales de potasio activados por calcio .

Métodos De Preparación

La síntesis total de verruculogen implica la borylación C-H controlada por ligandos . Este método se ha aplicado a la síntesis de this compound y su derivado isoprenilo, fumitremorgin A . La ruta sintética incluye varios pasos, como la funcionalización C-H en la posición C6 del indol, lo que es desafiante debido a la reactividad preferencial del indol en las posiciones C2, C3 y C7 . La síntesis se logra a través de una serie de reacciones que involucran varios reactivos y condiciones, incluido el uso de catalizadores de iridio y hexano como solvente .

Análisis De Reacciones Químicas

Verruculogen experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución . Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la borylación C-H controlada por ligandos es una reacción clave en la síntesis de this compound .

Aplicaciones Científicas De Investigación

Antifungal Properties

Verruculogen exhibits significant antifungal activity, particularly against pathogenic fungi. Research has shown that it can inhibit the growth of various fungal strains, making it a candidate for developing antifungal agents. For instance, studies indicate that this compound and its derivatives can effectively combat multi-drug-resistant fungal infections, including those caused by Candida species.

Case Study: Antifungal Activity Against Candida albicans

A study utilized a Caenorhabditis elegans model to assess the antifungal efficacy of this compound. The results demonstrated that treatment with this compound significantly increased the survival rates of infected nematodes compared to untreated controls, highlighting its potential as an antifungal therapeutic agent .

Mycotoxin Research

This compound is classified as a mycotoxin, which can have detrimental effects on human and animal health when ingested through contaminated food sources. Research into its biosynthesis and regulation within fungi is crucial for understanding its impact on food safety.

Data Table: Mycotoxin Production in Fungi

| Fungal Species | Mycotoxin Produced | Concentration (mg/kg) |

|---|---|---|

| Aspergillus fumigatus | This compound | 172 |

| Penicillium piscarium | Fumitremorgin B | 325 |

This table summarizes findings from studies that quantify the production of this compound and related mycotoxins in various fungal species .

Neurological Research

This compound has been implicated in neurological studies due to its tremorgenic effects. It can induce tremors in animals, making it a subject of interest in research focused on neurotoxicity and the mechanisms underlying tremor syndromes.

Case Study: Neurotoxic Effects in Animal Models

In experiments conducted on rodents, administration of this compound resulted in observable tremors and other neurological symptoms. These findings suggest that this compound may interact with neurotransmitter systems, warranting further investigation into its mechanisms of action and potential therapeutic applications in treating neurological disorders .

Synthesis and Derivatives

The total synthesis of this compound has been achieved through innovative chemical methodologies, enabling the exploration of its derivatives for various applications. Recent advancements include iridium-catalyzed C–H borylation techniques that allow for the selective functionalization of indole derivatives, which are essential for synthesizing compounds with enhanced biological activity.

Data Table: Synthesis Yields of this compound Derivatives

| Synthesis Method | Yield (%) |

|---|---|

| Iridium-Catalyzed C–H Borylation | 30 |

| Hydroperoxide/Indole Cyclization | 95 |

This table highlights the yields obtained from different synthetic approaches used to produce this compound and its derivatives, indicating the efficiency of modern synthetic strategies .

Pharmaceutical Applications

The unique structure of this compound makes it a candidate for pharmaceutical development. Its ability to modulate biological pathways suggests potential uses in treating fungal infections or neurological disorders.

Research Findings: Pharmaceutical Potential

Recent studies have explored the use of this compound derivatives as lead compounds in drug discovery programs targeting antifungal therapies and neuroprotective agents. The synthesis methods developed not only facilitate access to this compound but also allow for modifications that could enhance its therapeutic profile .

Mecanismo De Acción

El mecanismo de acción de verruculogen implica la inhibición de los canales de potasio activados por calcio . Esta inhibición conduce a una disminución de los niveles de GABA en el sistema nervioso central, lo que provoca temblores . This compound ejerce sus efectos al unirse a dianas moleculares específicas, incluidos los canales de potasio activados por calcio y los receptores GABA .

Comparación Con Compuestos Similares

Verruculogen es parte de una familia de alcaloides que incluye fumitremorgin A, fumitremorgin B y otros alcaloides de tipo fumitremorgin . Estos compuestos comparten características estructurales similares, como la presencia de un anillo endoperóxido de ocho miembros . This compound es único debido a sus potentes propiedades neurotóxicas y su capacidad para bloquear los canales de potasio activados por calcio . Otros compuestos similares incluyen triprostatinas, ciclo-triprostatinas y espiro-triprostatinas .

Actividad Biológica

Verruculogen is a mycotoxin produced by various species of the fungus Aspergillus, particularly Aspergillus fumigatus. It is recognized for its significant biological activity, particularly in relation to human health and its role in fungal pathogenesis. This article provides an overview of the biological activity of this compound, including its mechanisms of action, effects on human cells, and implications for health.

This compound is classified as a bioactive alkaloid containing an eight-membered endoperoxide structure. This unique configuration is critical for its biological activity, influencing its interaction with cellular components. The synthesis of this compound involves complex enzymatic processes, particularly through the action of this compound synthase (FtmOx1), which catalyzes the formation of the endoperoxide linkage .

Effects on Human Cells

Research indicates that this compound has profound effects on human nasal epithelial cells (HNEC). In vitro studies have demonstrated that this compound alters the electrophysiological properties of these cells, leading to decreased transepithelial resistance and increased potential differences. Specifically, at a concentration of , this compound mimicked the effects observed with whole fungal filtrate from A. fumigatus cultures .

Key Findings from Studies

- Electrophysiological Changes : The application of this compound resulted in significant changes in transepithelial resistance (Rt) and potential difference (Vt) in HNEC cultures. These alterations suggest that this compound may facilitate the colonization and invasion of the respiratory epithelium by A. fumigatus by modifying cell permeability .

- Toxicity Profile : Exposure to this compound has been linked to various health issues, including respiratory symptoms and immune system alterations. Mycotoxins like this compound can cause immediate toxic responses and have long-term effects such as carcinogenicity and teratogenicity .

Case Studies

Several studies have highlighted the clinical implications of this compound exposure:

- Respiratory Infections : A study involving patients with invasive aspergillosis indicated that this compound production by A. fumigatus strains correlates with increased severity of respiratory symptoms and higher mortality rates among immunocompromised individuals .

- Occupational Exposure : Workers in environments with high levels of fungal spores showed elevated levels of mycotoxin biomarkers, including this compound, correlating with respiratory distress and allergic reactions .

Research Findings Summary Table

Propiedades

IUPAC Name |

23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N3O7/c1-14(2)11-20-29-18-12-15(35-5)8-9-16(18)21-22(29)19(13-26(3,4)37-36-20)30-24(32)17-7-6-10-28(17)25(33)27(30,34)23(21)31/h8-9,11-12,17,19-20,23,31,34H,6-7,10,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXYHMMJJCTUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1N2C3=C(C=CC(=C3)OC)C4=C2C(CC(OO1)(C)C)N5C(=O)C6CCCN6C(=O)C5(C4O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925965 | |

| Record name | 10,10a-Dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methylprop-1-en-1-yl)-1,10,10a,14,14a,15b-hexahydro-5H,12H-3,4-dioxa-5a,11a,15a-triazacycloocta[1,2,3-lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12771-72-1 | |

| Record name | 10,10a-Dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methylprop-1-en-1-yl)-1,10,10a,14,14a,15b-hexahydro-5H,12H-3,4-dioxa-5a,11a,15a-triazacycloocta[1,2,3-lm]indeno[5,6-b]fluorene-11,15(2H,13H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R-(5alpha,10 alpha,10aalpha,14aalpha,15balpha))-1,10,10a,14,14a,15b-Hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-5H,12H-3,4-dioxa-5a,11a,15a-triaza cyclooct (1m) indeno (5,6-b)fluorene-11,15(2H,13H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.